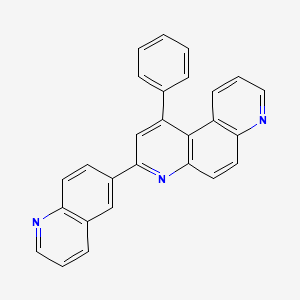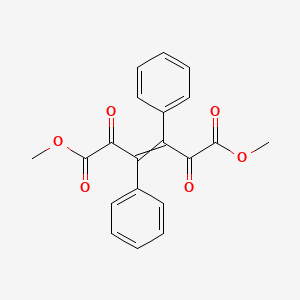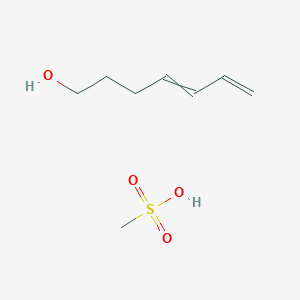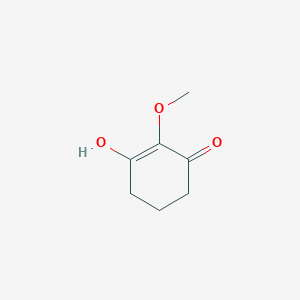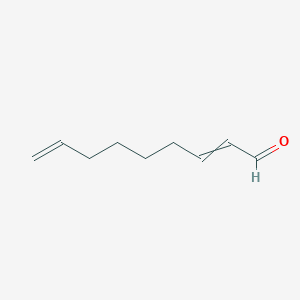
Nona-2,8-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-2,8-dienal is a biogenic acyclic aldehyde with the chemical formula C₉H₁₄O. It is known for its distinctive odor and is found in various natural sources, including certain plants and essential oils
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nona-2,8-dienal can be synthesized through several methods, including the aldol condensation of smaller aldehydes or ketones. One common synthetic route involves the reaction of hexanal with acrolein under basic conditions to form the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of nonadiene. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction .
Análisis De Reacciones Químicas
Types of Reactions: Nona-2,8-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid.
Reduction: Reduction of this compound yields nonadienol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nona-2,8-dienal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which nona-2,8-dienal exerts its effects involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in further chemical reactions. Its unsaturated nature allows it to undergo addition reactions with nucleophiles, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
2,4-Nonadienal: Another unsaturated aldehyde with similar chemical properties.
Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bonds.
2,6-Nonadienal: An isomer with double bonds at different positions.
Uniqueness: Nona-2,8-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and odor properties. This makes it particularly valuable in applications where these characteristics are desired .
Propiedades
Número CAS |
102877-15-6 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
nona-2,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2 |
Clave InChI |
ZWSQVNVYDZKIEV-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


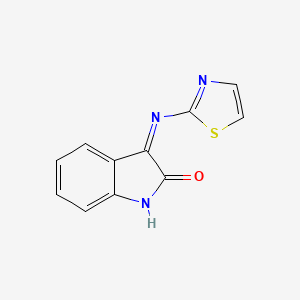
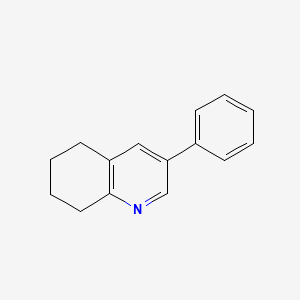
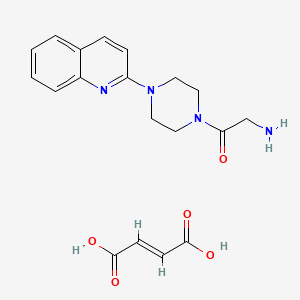
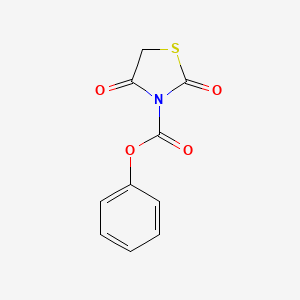
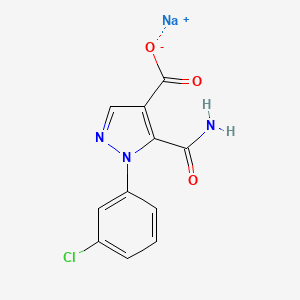
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
